molecular formula C28H22FN3O B4141468 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone

4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone

Cat. No. B4141468
M. Wt: 435.5 g/mol
InChI Key: UNLQSNSELYRYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone is a chemical compound that has been widely studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory properties, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, the compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain inflammatory cytokines.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has also been shown to have anti-inflammatory properties by reducing the production of certain inflammatory cytokines. The compound has also been studied for its neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The use of 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone in lab experiments has several advantages. The compound is relatively easy to synthesize and is readily available. In addition, the compound has been extensively studied and has shown promising results in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water and requires the use of organic solvents. In addition, the compound has not been extensively studied for its toxicity, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone. One area of research is to further investigate the mechanism of action of the compound. Another area of research is to study the compound for its potential use in other scientific research applications, such as anti-viral properties and anti-bacterial properties. In addition, future research could focus on developing new derivatives of the compound with improved solubility and potency.

Scientific Research Applications

The compound 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, the compound has also been studied for its anti-inflammatory properties and neuroprotective effects.

properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-naphthalen-1-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O/c29-22-14-12-19(13-15-22)17-32-26-10-4-3-9-24(26)30-28(32)21-16-27(33)31(18-21)25-11-5-7-20-6-1-2-8-23(20)25/h1-15,21H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLQSNSELYRYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(naphthalen-1-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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